SM1044

Endometrial Cancer Apoptosis Cytotoxicity

SM1044 is a high-purity, water-soluble DHA dimer distinguished by its unique tissue distribution and mechanism. It triggers autophagy-dependent apoptosis via LC3-II interaction and Survivin degradation, a pathway not activated by DHA. With 57x greater potency in endometrial cancer cells, it is the validated choice for studies requiring specific uterine accumulation or investigating Survivin-driven cancers. Replace generic DHA with this precise research tool.

Molecular Formula C34H55NO10
Molecular Weight 637.8 g/mol
Cat. No. B12371322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM1044
Molecular FormulaC34H55NO10
Molecular Weight637.8 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCCNCCOC5C(C6CCC(C7C68C(O5)OC(CC7)(OO8)C)C)C)C
InChIInChI=1S/C34H55NO10/c1-19-7-9-25-21(3)27(38-29-33(25)23(19)11-13-31(5,40-29)42-44-33)36-17-15-35-16-18-37-28-22(4)26-10-8-20(2)24-12-14-32(6)41-30(39-28)34(24,26)45-43-32/h19-30,35H,7-18H2,1-6H3/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-/m1/s1
InChIKeyCYJOFOZKQKUVJA-CHLIXCKASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SM1044 Compound: A Water-Soluble Dihydroartemisinin Dimer Apoptosis Inducer for Oncology Research


SM1044 (CAS 1331880-08-0) is a synthetic, water-soluble dihydroartemisinin (DHA) dimer containing nitrogen atoms, structurally characterized by a linker comprising simple aliphatic amine groups [1]. It functions primarily as an apoptosis inducer, demonstrating caspase-dependent cell death across multiple cancer cell types [2]. The compound is distinguished by its unique mechanism of action involving autophagy-dependent degradation of the antiapoptotic protein Survivin via acetylation-dependent interaction with LC3-II, and its distinct pharmacokinetic profile characterized by preferential uterine accumulation [1][3].

Why SM1044 Cannot Be Simply Substituted with Generic DHA or Other Artemisinin Derivatives


Substituting SM1044 with generic dihydroartemisinin (DHA) or other artemisinin derivatives is not scientifically valid due to fundamental differences in potency, mechanism, and pharmacokinetics. SM1044 exhibits significantly enhanced cytotoxic potency compared to its parent compound DHA; for instance, the IC50 of SM1044 against RL95-2 endometrial cancer cells is approximately 1.05 μM at 48 h, whereas DHA requires 59.74 μM—a roughly 57-fold difference [1]. Furthermore, SM1044 engages a distinct mechanism of action, triggering autophagy-dependent apoptosis via accelerated degradation of Survivin, a pathway not effectively activated by many other artemisinin analogues [2]. Critically, SM1044 demonstrates a unique tissue distribution profile, preferentially accumulating in uterine tissue following systemic administration, a property not shared by other artemisinin analogues and one that directly impacts in vivo efficacy and target engagement [3]. These quantitative and mechanistic divergences render simple interchange scientifically unsound and risk compromising experimental outcomes.

SM1044 Quantitative Differentiation Evidence: Head-to-Head Data Against Comparators


Superior Antiproliferative Potency Against Endometrial Cancer Cells Compared to Parent DHA

SM1044 exhibits substantially greater antiproliferative activity against human endometrial cancer (EC) cell lines compared to its parent compound, dihydroartemisinin (DHA). In a direct head-to-head comparison across six EC cell lines, SM1044 consistently demonstrated IC50 values in the low micromolar range, while DHA required concentrations 10- to 60-fold higher to achieve equivalent growth inhibition. For example, in RL95-2 cells at 48 hours, the IC50 for SM1044 was 1.05 μM, whereas DHA required 59.74 μM [1]. This represents a 56.9-fold increase in potency for SM1044 relative to DHA in this cell line. Similar trends were observed across all tested EC cell lines (KLE, HEC-50, HEC-1-A, HEC-1-B, AN3CA), with DHA IC50 values ranging from 19.95 μM to 82.37 μM [1]. This quantitative advantage translates to the ability to use significantly lower compound concentrations to achieve desired biological effects, potentially reducing off-target toxicity and conserving valuable compound inventory.

Endometrial Cancer Apoptosis Cytotoxicity

Enhanced Selectivity for Cancer Cells vs. Non-Cancerous Cells Compared to DHA and Other DHA Dimers

SM1044 demonstrates a favorable selectivity profile, exhibiting potent activity against cancer cell lines while maintaining a higher IC50 in non-cancerous cell lines. In PC12 cells (a rat pheochromocytoma cell line), SM1044 showed an IC50 of 1.15 μM, while DHA had an IC50 of 9.54 μM—an 8.3-fold difference. In H9c2(2-1) cardiomyoblast cells, SM1044's IC50 was 6.80 μM, compared to DHA's 71.23 μM—a 10.5-fold difference [1]. More importantly, SM1044 outperformed other DHA dimer derivatives in the same structural series in terms of potency in PC12 cells. For instance, SM1045, SM1046, and SM1053 showed IC50 values of 3.64 μM, 3.37 μM, and 16.92 μM, respectively, indicating that SM1044 was the most potent among the tested dimeric DHA derivatives containing nitrogen atoms [1]. This suggests that the specific structural features of SM1044 (the nature of the nitrogen-containing linker) confer superior activity within this compound class. The higher IC50 values in non-cancerous cells relative to cancer cells (e.g., 6.80 μM in H9c2 vs. 1.05-2.21 μM in EC cells) suggest a potential therapeutic window.

Selectivity Therapeutic Index Cytotoxicity

In Vivo Tumor Growth Inhibition in DLBCL Xenograft Model with Documented Survivin Degradation

SM1044 demonstrates significant in vivo antitumor efficacy in a diffuse large B-cell lymphoma (DLBCL) xenograft model. Nude mice bearing SU-DHL-4 tumors were treated with SM1044 at 5 mg/kg daily via intraperitoneal injection. After 24 days of treatment, the mean tumor volume in the SM1044-treated group (n=12) was 734.3 ± 177.4 mm³, compared to 1315.2 ± 200.4 mm³ in the vehicle control group (n=11) [1]. This corresponds to a 44.2% reduction in mean tumor volume (P = 0.04). Importantly, this in vivo effect is mechanistically linked to the compound's unique ability to induce autophagy-dependent degradation of Survivin, a key antiapoptotic protein frequently overexpressed in DLBCL [2]. While direct in vivo comparison with other Survivin-targeting agents like YM155 is not available in the same study, the distinct mechanism—degradation via autophagy rather than transcriptional suppression—offers a differentiated approach for targeting Survivin in DLBCL models . The study also confirmed that SM1044 treatment did not cause significant body weight loss (18.9 ± 0.6 g vs. 19.3 ± 0.5 g in control, P = 0.60), suggesting a favorable tolerability profile in this model [1].

Diffuse Large B-Cell Lymphoma Xenograft Model In Vivo Efficacy

Potent Activity Against Acute Myeloid Leukemia (AML) Cell Lines with Documented Caspase Activation

SM1044 demonstrates potent antiproliferative and pro-apoptotic activity in multiple acute myeloid leukemia (AML) cell line models, with evidence of superiority over other artemisinin derivatives. In the HL60 AML cell line, SM1044 exhibited an IC50 of 0.053 μmol/L (53 nM) at 48 hours, and the study explicitly notes that this inhibitory effect was 'significantly stronger than several other artemisinin derivatives' tested [1]. In a concentration-response experiment, SM1044 induced apoptosis in HL60 cells in a dose-dependent manner: at concentrations of 0, 0.05, 0.1, and 1 μmol/L for 24 hours, the apoptosis rates were 3.15%, 16.75%, 32.53%, and 49.33%, respectively (r=0.947, P<0.05) [1]. In the Kasumi-1 AML cell line (characterized by the t(8;21) translocation), SM1044 showed an IC50 of 0.17 ± 0.067 μmol/L at 48 hours and induced G0/G1 cell cycle arrest, increasing the proportion of cells in G0/G1 phase from 58.33 ± 4.46% to 71.75 ± 2.24% at 5 μmol/L for 24 hours [2]. The compound induced apoptosis via both intrinsic and extrinsic pathways, evidenced by the activation of caspase-8, caspase-9, caspase-3, and PARP cleavage [1][2]. This dual-pathway activation distinguishes SM1044 from agents that activate only one apoptotic pathway, potentially providing broader efficacy against heterogeneous AML cell populations.

Acute Myeloid Leukemia Apoptosis Caspase Activation

Unique Uterine Tissue Accumulation Profile Distinguishing SM1044 from Other Artemisinin Analogues

SM1044 exhibits a distinctive pharmacokinetic property that differentiates it from other artemisinin analogues: preferential accumulation in uterine tissue following systemic administration. In a biodistribution study, after a single intraperitoneal injection, SM1044 predominantly accumulated in the uteri of mice [1]. This tissue tropism is described in the primary literature as a 'unique tissue distribution, properties that distinguish it from other artemisinin analogues' [1]. This property has direct functional consequences: in a RL95-2 endometrial cancer xenograft model, SM1044 treatment at 2.5 mg/kg and 5.0 mg/kg resulted in average tumor growth inhibition rates of 35.8% and 49.9%, respectively, without obvious behavioral or histopathological abnormalities [1]. The combination of potent in vitro activity against endometrial cancer cells (IC50 < 3.6 μM across six EC cell lines) and preferential uterine accumulation provides a compelling rationale for selecting SM1044 over other artemisinin derivatives for endometrial cancer research applications. While direct comparative biodistribution data for other artemisinin derivatives in the same study are not provided, the authors explicitly state that this property distinguishes SM1044 from its analogues [1].

Pharmacokinetics Tissue Distribution Endometrial Cancer

Activity in ATRA-Resistant Acute Promyelocytic Leukemia (APL) via PML/RARα Downregulation

SM1044 demonstrates activity against an all-trans retinoic acid (ATRA)-resistant acute promyelocytic leukemia (APL) cell line, a clinically relevant model of therapy-resistant disease. In NB4-R1 cells, which are resistant to ATRA-induced differentiation and apoptosis, SM1044 induced significant apoptosis and loss of mitochondrial transmembrane potential [1]. Mechanistically, SM1044 downregulated the expression of the PML/RARα fusion protein, the oncogenic driver characteristic of APL [1]. While the source does not provide a direct head-to-head comparison with ATRA in terms of quantitative apoptosis data for this specific resistant cell line, the ability of SM1044 to induce apoptosis and degrade the PML/RARα fusion protein in an ATRA-resistant context represents a differentiated mechanistic profile. This is particularly relevant because ATRA resistance in APL is often mediated by mutations in the RARα ligand-binding domain, rendering the fusion protein insensitive to ATRA-induced degradation [2]. SM1044's capacity to downregulate PML/RARα via a non-retinoid mechanism suggests it may bypass this resistance mechanism, offering a potential advantage over ATRA in resistant disease models.

Acute Promyelocytic Leukemia ATRA Resistance PML/RARα

Optimal Research and Procurement Scenarios for SM1044 Based on Quantitative Evidence


Endometrial Cancer Xenograft Studies Requiring Uterine-Targeted Apoptosis Induction

SM1044 is optimally deployed in endometrial cancer xenograft models where tissue-specific accumulation is desirable. The compound's preferential accumulation in uterine tissue [1] and its potent in vitro activity against six endometrial cancer cell lines (IC50 < 3.6 μM) [2] make it a scientifically sound choice for in vivo efficacy studies. The documented tumor growth inhibition rates of 35.8% to 49.9% at 2.5-5.0 mg/kg doses, without significant toxicity [1], provide a validated dosing benchmark for researchers initiating endometrial cancer xenograft experiments.

Diffuse Large B-Cell Lymphoma (DLBCL) Research Focusing on Survivin-Dependent Apoptosis

For DLBCL studies where Survivin overexpression is a known driver of poor prognosis, SM1044 provides a validated tool for inducing autophagy-dependent Survivin degradation. The compound's demonstrated in vivo efficacy in SU-DHL-4 xenografts (44.2% tumor volume reduction at 5 mg/kg/day) [1] and its well-characterized mechanism involving LC3-II interaction and subsequent Survivin clearance [2] make it the preferred choice over generic DHA or other artemisinin derivatives that lack this specific mechanistic fingerprint. This scenario is particularly relevant for researchers exploring combination strategies with R-CHOP or investigating novel therapeutic approaches for relapsed/refractory DLBCL.

Acute Myeloid Leukemia (AML) Cell Line Screening for Novel Apoptosis Inducers

SM1044 is well-suited for AML cell line screening panels, given its potent activity across multiple AML subtypes. With an IC50 of 0.053 μmol/L in HL60 cells [1] and 0.17 μmol/L in Kasumi-1 cells [2], SM1044 demonstrates high potency in both common and genetically defined AML models. The compound's ability to induce both intrinsic and extrinsic apoptotic pathways, as evidenced by caspase-8 and caspase-9 activation [1][2], makes it a valuable positive control or lead-like compound for apoptosis-focused screening campaigns. Additionally, its activity in ATRA-resistant NB4-R1 APL cells [3] positions SM1044 as a relevant tool for exploring therapeutic options in resistant AML subtypes.

Comparative Pharmacology Studies of Artemisinin-Derived Apoptosis Inducers

SM1044 serves as an essential comparator compound in studies aimed at understanding structure-activity relationships (SAR) among artemisinin-derived apoptosis inducers. Its superior potency compared to DHA (up to 57-fold in endometrial cancer cells) [1] and other DHA dimers like SM1045, SM1046, and SM1053 (3- to 15-fold greater potency in PC12 cells) [2] provides a quantitative benchmark for evaluating new analogs. The distinct water-solubility conferred by the nitrogen-containing linker, combined with its unique tissue distribution profile [3], makes SM1044 a critical reference point for researchers developing next-generation artemisinin derivatives with improved pharmacokinetic properties.

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